molecular formula C19H19ClN2O3 B2477036 3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione CAS No. 313271-14-6

3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No. B2477036
CAS RN: 313271-14-6
M. Wt: 358.82
InChI Key: LEKUIONKQPFBRC-UHFFFAOYSA-N
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Description

Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles that has gained great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions, including functionalization, which can lead to a wide range of biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by various factors, including the nature and position of substituents on the ring .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases. Key features include efficient exploration of pharmacophore space due to sp³-hybridization, stereogenicity of carbons, and increased three-dimensional coverage. Researchers have synthesized bioactive molecules based on pyrrolidine-2,5-dione and its derivatives, including pyrrolizines and prolinol. The stereochemistry and spatial orientation of substituents significantly influence the biological profile of drug candidates .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its target. For example, some 3-chloro-1-aryl pyrrolidine-2,5-diones have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Future Directions

The pyrrolidine scaffold continues to be a focus of research in drug discovery, with ongoing efforts to design new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(4-chloroanilino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-2-11-25-16-9-7-15(8-10-16)22-18(23)12-17(19(22)24)21-14-5-3-13(20)4-6-14/h3-10,17,21H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKUIONKQPFBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

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